2,2,5-Trimethyldecane

Physical Chemistry Isomer Separation Gas Chromatography

2,2,5-Trimethyldecane (CAS 62237-96-1) is a C13 branched alkane (tridecane isomer) with the molecular formula C13H28 and a molecular weight of 184.36 g/mol. It is one of 802 theoretical isomers of tridecane and is characterized by methyl group substitutions at the 2nd and 5th carbon positions of the decane backbone.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 62237-96-1
Cat. No. B15366581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,5-Trimethyldecane
CAS62237-96-1
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCC(C)(C)C
InChIInChI=1S/C13H28/c1-6-7-8-9-12(2)10-11-13(3,4)5/h12H,6-11H2,1-5H3
InChIKeyNLDSDMXCMOWSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,5-Trimethyldecane (CAS 62237-96-1) | Technical Baseline & Procurement Identity


2,2,5-Trimethyldecane (CAS 62237-96-1) is a C13 branched alkane (tridecane isomer) with the molecular formula C13H28 and a molecular weight of 184.36 g/mol [1]. It is one of 802 theoretical isomers of tridecane and is characterized by methyl group substitutions at the 2nd and 5th carbon positions of the decane backbone [2]. As a non-polar, hydrophobic hydrocarbon, it is typically a colorless liquid and is primarily utilized in research and industrial contexts as a solvent, a fuel additive component, or a chemical intermediate .

1 Isomer-specific analytical standard for hydrocarbon mixture characterization
2 Branched-alkane model compound for combustion kinetics research
3 High-boiling, non-polar solvent with defined lipophilicity profile

2,2,5-Trimethyldecane (CAS 62237-96-1) | Why Analogue Substitution is Not Trivial


Within the C13 alkane isomer space, even minor positional changes in methyl group branching significantly alter physical properties such as boiling point, density, and lipophilicity [1]. For applications requiring precise physicochemical behavior—such as a specific retention time in gas chromatography (GC), a targeted solvent evaporation profile, or a defined combustion characteristic—substituting 2,2,5-Trimethyldecane with another trimethyldecane isomer (e.g., 2,2,4- or 2,5,9-trimethyldecane) is not equivalent. The specific 2,2,5- configuration yields a distinct combination of properties that cannot be assumed to match those of its close structural analogs, necessitating compound-specific sourcing and validation [2].

Isomeric substitution with 2,2,4- or 2,5,9-trimethyldecane may shift boiling-point and density profiles, altering GC retention and distillation behavior.
Linear n-tridecane substitution is not equivalent for combustion research; branched isomers exhibit categorically different octane/cetane and knock-resistance behavior.
MS fragmentation and NMR signatures are isomer-specific; analogue substitution may prevent unambiguous identity confirmation in spectral library matching.

2,2,5-Trimethyldecane (CAS 62237-96-1) | Quantitative Differentiation Evidence vs. Key Comparators


Physical Property Differentiation Among Trimethyldecane Isomers

The predicted boiling point and density of 2,2,5-Trimethyldecane are distinct from its close structural isomer, 2,2,4-Trimethyldecane, and the reference isomer 2,5,9-Trimethyldecane. These differences, though small, are measurable and can be exploited for separation or identification [1].

Boiling Point & Density
Cross-study comparable
BP ~210.2 °C (predicted); density ~0.756 g/cm³ (predicted). Differs from 2,2,4- and 2,5,9-isomers by ~0.8–0.9 °C.
Measurable differences support GC method development and distillation protocol optimization.
Predicted values; experimental data for 2,5,9-isomer at 760 mmHg from NIST/TRC.
Physical Chemistry Isomer Separation Gas Chromatography

Spectral Identification via Unique MS and NMR Signatures

2,2,5-Trimethyldecane possesses a unique mass spectral (MS) fragmentation pattern and nuclear magnetic resonance (NMR) profile compared to other C13 isomers, enabling definitive identification and purity assessment in complex mixtures [1].

MS & NMR Fingerprint
Supporting evidence
Unique GC-MS fragmentation pattern and distinct NMR chemical shifts available in spectral libraries.
Enables definitive isomer identification and purity assessment in complex mixtures.
SpectraBase and Wiley library references; standard GC-MS/NMR conditions.
Analytical Chemistry Structural Elucidation Quality Control

Combustion Behavior and Fuel Performance vs. Linear Analogue

As a branched alkane, 2,2,5-Trimethyldecane exhibits combustion properties that are categorically different from its linear isomer, n-tridecane. This class-level difference is a primary driver for its use in fuel blending where octane or cetane number tuning is required [1][2].

Combustion Behavior
Class-level inference
Branched alkanes exhibit higher RON and lower Cetane Number vs. linear n-tridecane (Cetane Number 88).
Class-level differentiation supports fuel-blending research where knock resistance or ignition delay tuning is evaluated.
Specific RON values not publicly available; ASTM D2699/D613 engine-test context.
Fuel Science Combustion Chemistry Petrochemicals

Lipophilicity (LogP) Differentiation for Solvent and Partitioning Applications

The calculated partition coefficient (XLogP3-AA) for 2,2,5-Trimethyldecane is 6.5, reflecting its highly lipophilic nature [1]. While LogP values for all C13 isomers are expected to be high, branching pattern influences this value, affecting its behavior as a non-polar solvent and its partitioning in environmental or biological systems.

Lipophilicity (LogP)
Computed
XLogP3-AA = 6.5
High lipophilicity defines solvent behavior and environmental partitioning predictions.
Computed by XLogP3 3.0 (PubChem); comparative isomer values not available.
Physical Chemistry Solvent Selection Environmental Fate

2,2,5-Trimethyldecane (CAS 62237-96-1) | Evidence-Backed Application Scenarios


Analytical Standard for Complex Hydrocarbon Mixture Characterization

The unique GC retention time and mass spectral fingerprint of 2,2,5-Trimethyldecane [1] make it an ideal analytical standard for identifying and quantifying this specific isomer in complex petroleum fractions, environmental samples, or synthetic fuel blends. Its use ensures accurate compositional analysis where differentiation from other C13 isomers is required [2].

Model Compound in Fuel Combustion and Kinetic Studies

Due to its branched structure, 2,2,5-Trimethyldecane serves as a representative model compound for studying the combustion kinetics of branched alkanes in fuels [1]. Its distinct reactivity compared to linear alkanes like n-tridecane [2] allows researchers to probe the impact of molecular branching on ignition delay, cool flame phenomena, and pollutant formation, which is critical for developing next-generation, high-performance fuels [3].

Non-Polar Solvent for Specialized Organic Synthesis

The high lipophilicity (XLogP3-AA = 6.5) and well-defined boiling point (210.2 °C predicted) of 2,2,5-Trimethyldecane [1] make it suitable for use as a high-boiling, non-polar solvent in organic reactions. Its use is particularly relevant when a hydrocarbon solvent with specific volatility and polarity characteristics, distinct from other alkanes, is necessary to control reaction kinetics or facilitate product isolation [2].

Application
Selection Property
Validation Focus
Analytical standard for hydrocarbon mixtures
Compound-specific GC retention & MS fingerprint
Isomer-resolved identification & purity confirmation
Model compound for branched-alkane combustion kinetics
Branched-alkane reactivity profile
Ignition-delay & cool-flame modeling
Non-polar high-boiling solvent for organic synthesis
Defined LogP (6.5) & boiling-point profile
Solvent volatility & polarity control

Technical Documentation Hub

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35 linked technical documents
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